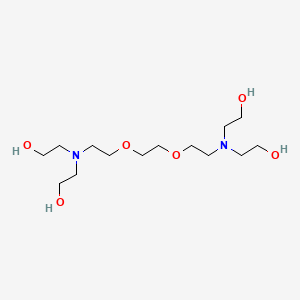
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- is a complex organic compound with a molecular formula of C10H24N2O4 . This compound is characterized by the presence of two oxygen atoms and two nitrogen atoms within its tetradecane backbone, along with two hydroxyl groups attached to the ethyl side chains. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- typically involves the reaction of ethylene glycol with ethylenediamine under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- involves its interaction with various molecular targets and pathways. The hydroxyl and amine groups allow the compound to form hydrogen bonds and coordinate with metal ions, influencing biochemical processes. These interactions can modulate enzyme activity, protein folding, and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,12-Bis(carboxylatomethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioate: This compound has similar structural features but contains carboxylate groups instead of hydroxyl groups.
3,6,9,12-Tetraoxatetradecane-1,14-diol: This compound has a similar backbone but lacks nitrogen atoms.
6,9-Dioxa-3,12-diazatetradecane-1,14-dioic acid: This compound contains carboxylic acid groups instead of hydroxyl groups.
Uniqueness
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- is unique due to its combination of hydroxyl and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .
Propriétés
Numéro CAS |
78995-84-3 |
|---|---|
Formule moléculaire |
C14H32N2O6 |
Poids moléculaire |
324.41 g/mol |
Nom IUPAC |
2-[2-[2-[2-[bis(2-hydroxyethyl)amino]ethoxy]ethoxy]ethyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C14H32N2O6/c17-7-1-15(2-8-18)5-11-21-13-14-22-12-6-16(3-9-19)4-10-20/h17-20H,1-14H2 |
Clé InChI |
ZWMPUECCCFCDMM-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(CCO)CCOCCOCCN(CCO)CCO |
Numéros CAS associés |
68958-63-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


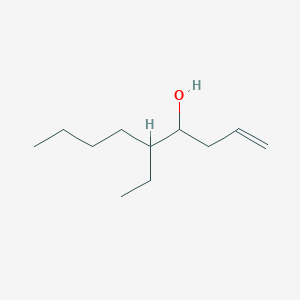

![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)
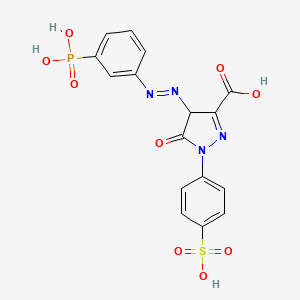
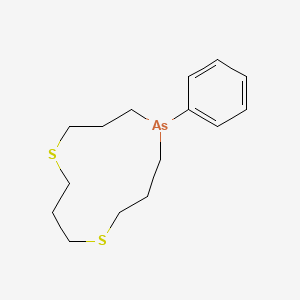
![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)

![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)


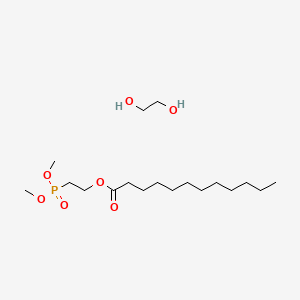
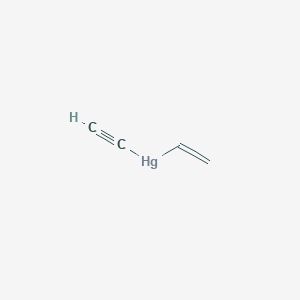
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
